molecular formula C10H16N2O2 B13940167 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl-

2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl-

Cat. No.: B13940167
M. Wt: 196.25 g/mol
InChI Key: OODAUJSHKGCQSF-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[45]decane-1,3-dione, 2-ethyl- is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between a diazaspirodecane and a dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl- typically involves the reaction of ethylamine with a suitable precursor, such as a spirocyclic diketone. The reaction conditions often include the use of a solvent like ethanol and a catalyst to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby blocking specific signaling pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl- is unique due to its specific spiro linkage and the presence of an ethyl group, which may influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-ethyl-2,8-diazaspiro[4.5]decane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-2-12-8(13)7-10(9(12)14)3-5-11-6-4-10/h11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODAUJSHKGCQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2(C1=O)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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